N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a cyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide typically involves the condensation of appropriate carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include phenolic derivatives, amine derivatives, and substituted aromatic compounds, which can be further utilized in various applications .
Scientific Research Applications
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with the NMDA receptor.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.
Mechanism of Action
The mechanism of action of N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide involves its interaction with molecular targets such as the NMDA receptor. The compound acts as a high-affinity ligand, modulating the receptor’s activity and influencing neurotransmission. This interaction is crucial for its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Methoxetamine: A ketamine analogue with similar NMDA receptor affinity.
Phencyclidine Analogues: Compounds like 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine exhibit similar pharmacological profiles.
Uniqueness
N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-4-methylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, contributes to its stability and versatility in various applications .
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-[1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl]-4-methylbenzamide |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-18(9-7-16)21(27)25-23(14-4-3-5-15-23)22-24-20(26-29-22)17-10-12-19(28-2)13-11-17/h6-13H,3-5,14-15H2,1-2H3,(H,25,27) |
InChI Key |
YDQMKMCNKRDDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.